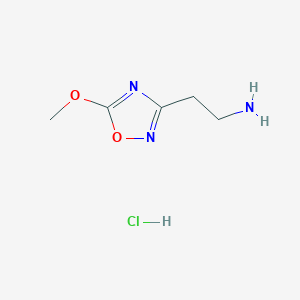![molecular formula C20H23N3O2S2 B3000461 3-(3,5-Dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877653-22-0](/img/structure/B3000461.png)
3-(3,5-Dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3,5-Dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" is a heterocyclic molecule that appears to be related to a class of compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers discuss related pyrimidine derivatives that exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, and antifolate properties .
Synthesis Analysis
The synthesis of related compounds involves the condensation of various intermediates with substituted aryl thiols or amidines and thiourea . For instance, the synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines is achieved by appending aryl thiols to a key intermediate via an oxidative addition reaction . Similarly, the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives is performed through reactions with different reagents, such as phenacyl bromide . These methods highlight the versatility and adaptability of synthetic routes for creating a variety of pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine nucleus, which is a six-membered ring containing nitrogen atoms at positions 1 and 3. This core structure can be further modified with various substituents that influence the compound's biological activity and physical properties .
Chemical Reactions Analysis
The pyrimidine derivatives undergo various chemical reactions, including alkylation, condensation, and oxidation . For example, alkylation of 2-thiouracils with specific bromo compounds occurs exclusively at the sulfur atom, leading to derivatives with virus-inhibiting properties . The ability to undergo such reactions makes these compounds suitable for further chemical modifications and optimization of their biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(3,5-Dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" are not detailed in the provided papers, related pyrimidine derivatives generally exhibit moderate to potent inhibitory activities against various enzymes, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . These properties are crucial for their potential use as antitumor and antibacterial agents. Additionally, the crystal structures of some pyrimidine derivatives reveal specific hydrogen-bonded motifs that are significant for their interaction with biological targets .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Research has focused on synthesizing novel pyrimidine derivatives, highlighting the versatility of pyrimidine-based compounds in chemical synthesis. For instance, the synthesis of 2,4,6-trisubstituted pyrimidines demonstrates the compound's utility in creating structurally diverse molecules with potential biological activities. These processes often involve condensation reactions, showcasing the compound's role in building complex heterocyclic structures (Arutyunyan, 2013).
Antimicrobial and Antifungal Activities
The compound has been utilized in the synthesis of heterocyclic systems, known for their broad spectrum of biological activities, including antimicrobial and antifungal properties. Various derivatives have been synthesized and tested for their potential as antimicrobial agents, demonstrating the compound's significance in the development of new therapeutics (Bassyouni & Fathalla, 2013).
Antitumor and Anticancer Research
Derivatives of this compound have shown promising results in antitumor and anticancer studies. New molecules synthesized from the compound have been evaluated for their antiproliferative effects against various cancer cell lines, highlighting its potential in cancer research and therapy development (Hafez & El-Gazzar, 2017).
Antioxidant Properties
Research has also explored the antioxidant properties of derivatives, important for combating oxidative stress-related diseases. Studies have synthesized new compounds from this base molecule and assessed their antioxidant activity, contributing to the understanding of its potential in preventing oxidative damage (Rani et al., 2012).
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-13-9-14(2)11-15(10-13)23-19(25)18-16(5-8-26-18)21-20(23)27-12-17(24)22-6-3-4-7-22/h9-11H,3-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBNCWVYIRIPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

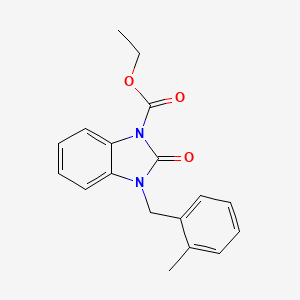
![1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3000379.png)

![4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B3000383.png)
![8-Acetyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3000385.png)
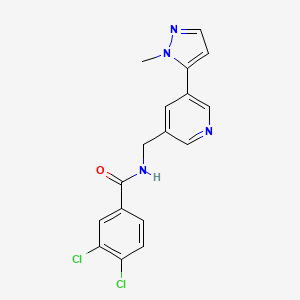
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B3000388.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3000391.png)
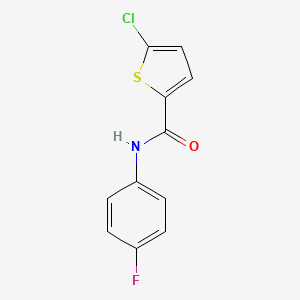
![Methyl 3-[(2-bromophenoxy)methyl]benzoate](/img/structure/B3000393.png)
![3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3000394.png)
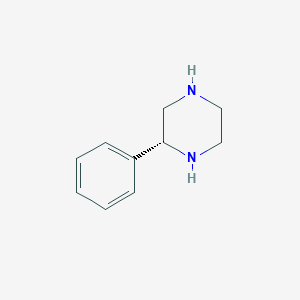
![N-[(4-Methoxy-3-methylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000396.png)
